methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate
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Overview
Description
Methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate is a complex organic compound that features a unique combination of imidazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of both imidazole and thiazole rings in a single molecule makes this compound particularly interesting for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thiazole precursor with an imidazole derivative under controlled conditions. The reaction often requires the use of solvents like 1,4-dioxane and catalysts to facilitate the formation of the imidazo[2,1-b][1,3]thiazole core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The scalability of the synthesis is crucial for its potential application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the imidazole and thiazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: Known for their anticancer and antimicrobial activities.
Thiazole derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and antiviral properties
Uniqueness
Methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate stands out due to its unique combination of imidazole and thiazole rings, which may confer enhanced biological activity and specificity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H11N3O3S2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-[5-[(E)-hydroxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate |
InChI |
InChI=1S/C14H11N3O3S2/c1-20-13(18)9-4-2-3-5-11(9)22-12-10(8-15-19)17-6-7-21-14(17)16-12/h2-8,19H,1H3/b15-8+ |
InChI Key |
KFTJKVYLDYQBGJ-OVCLIPMQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N/O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NO |
Origin of Product |
United States |
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